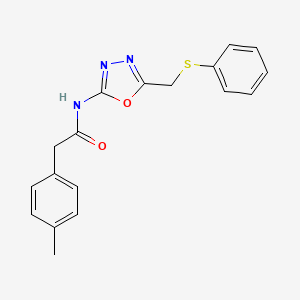

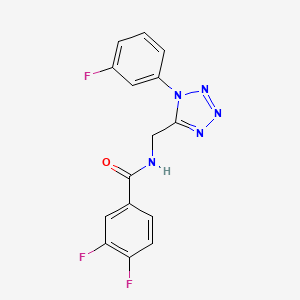

![molecular formula C12H22N2O3 B2463171 endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate CAS No. 1434141-83-9](/img/structure/B2463171.png)

endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds is a complex process and often involves enantioselective construction of a bicyclic scaffold . The approaches often rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of “endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate” is characterized by a bicyclic framework, which includes a nine-membered ring fused with a three-membered ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate” include its molecular formula (C12H22N2O3) and molecular weight (242.319).Scientific Research Applications

Microbial Degradation of Related Compounds

A study discusses the fate of fuel oxygenates like methyl tert-butyl ether (MTBE) in the subsurface, governed by their degradability under various redox conditions. The key intermediate in the degradation of MTBE and ethyl tert-butyl ether (ETBE) is tert-butyl alcohol (TBA), which often accumulates as an intermediate or dead-end product in laboratory studies. This review detailed the thermodynamics of the degradation processes utilizing various terminal electron acceptors and the aerobic degradation pathways of MTBE and TBA. It emphasizes the potential of compound-specific isotope analysis (CSIA) for the identification and quantification of degradation processes of slowly biodegradable pollutants such as MTBE and TBA (Schmidt, Schirmer, Weiss, & Haderlein, 2004).

Environmental Behavior and Fate of Methyl tert-Butyl Ether

Another study provides a comprehensive review of the environmental behavior and fate of methyl tert‐butyl ether (MTBE), highlighting how large amounts can dissolve in water when gasoline oxygenated with MTBE comes into contact with it. The study discusses how MTBE sorbs weakly to subsurface solids and generally resists biodegradation in groundwater, contributing to its presence in the environment (Squillace, Pankow, Korte, & Zogorski, 1997).

Biodegradation and Fate of Ethyl tert-Butyl Ether in Soil and Groundwater

This review summarizes the current knowledge on the biodegradation and fate of the gasoline ether oxygenate ethyl tert-butyl ether (ETBE) in soil and groundwater. It highlights the microbial ability to degrade ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. The paper discusses the initial aerobic biodegradation pathways of ETBE and the potential for natural anaerobic transformation of ETBE in the environment (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor

This study gives a brief review of the decomposition of air toxics by the application of radio frequency (RF) plasma reactors and presents a study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. It highlights the feasibility of applying a radio frequency (RF) plasma reactor for decomposing and converting MTBE, showing that the decomposition efficiency and the fraction of total input carbon converted into various components increased with the input power (Hsieh, Tsai, Chang, & Tsao, 2011).

Future Directions

properties

IUPAC Name |

tert-butyl N-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8?,9-,10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGMDHUHBZCJMI-PBINXNQUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Endo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

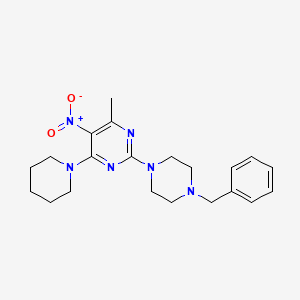

![3-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylpiperazino)-6-methylquinoline](/img/structure/B2463088.png)

![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)

![4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2463095.png)

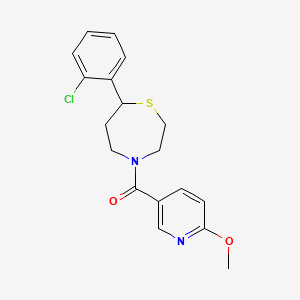

![6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2463100.png)

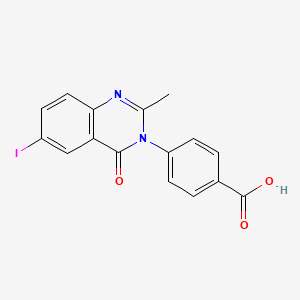

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2463110.png)